Chloroazodin

Description

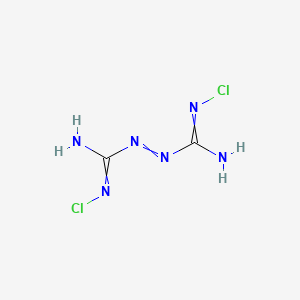

Structure

3D Structure

Properties

CAS No. |

502-98-7 |

|---|---|

Molecular Formula |

C2H4Cl2N6 |

Molecular Weight |

183.00 g/mol |

IUPAC Name |

(1E)-2-chloro-1-[(E)-N'-chlorocarbamimidoyl]iminoguanidine |

InChI |

InChI=1S/C2H4Cl2N6/c3-7-1(5)9-10-2(6)8-4/h(H2,5,7)(H2,6,8)/b10-9+ |

InChI Key |

PMPQRINMBYHVSP-MDZDMXLPSA-N |

SMILES |

C(=NCl)(N)N=NC(=NCl)N |

Isomeric SMILES |

C(=N/Cl)(\N=N\C(=N\Cl)\N)/N |

Canonical SMILES |

C(=NCl)(N)N=NC(=NCl)N |

Other CAS No. |

502-98-7 |

Origin of Product |

United States |

Foundational & Exploratory

Chloroazodin: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroazodin (N,N'-dichloro-1,2-diazenedicarboximidamide) is a broad-spectrum antimicrobial agent that has been utilized for its antiseptic and disinfectant properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and antimicrobial characteristics of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and infectious disease control. This document summarizes key identifiers, presents quantitative data in structured tables, and outlines the general mechanism of action for N-chloro compounds.

Chemical Identity and Structure

This compound is a synthetic organic compound characterized by a diazenedicarboximidamide core with two chlorine atoms attached to the nitrogen atoms.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | (1E)-2-chloro-1-[(E)-N'-chlorocarbamimidoyl]iminoguanidine | [1] |

| CAS Number | 502-98-7 | [1] |

| PubChem CID | 6312330 | [1] |

| Molecular Formula | C₂H₄Cl₂N₆ | [1] |

| Synonyms | Chlorazodin, Dichloroazodicarbonamidine, Azochloramide | [1] |

Physicochemical Properties

This compound is a yellow crystalline solid with a faint chlorine-like odor. Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 183.00 g/mol | [1] |

| Melting Point | Decomposes explosively at ~155 °C | |

| Boiling Point | Not applicable | |

| Density | Data not available | |

| Solubility | Very slightly soluble in water; sparingly soluble in alcohol; slightly soluble in glycerol (B35011) and glyceryl triacetate. | |

| pKa (predicted) | 7.8 | |

| Stability | Unstable to light and heat. Decomposition is accelerated by contact with metals. Solutions decompose on exposure to light and warming. |

Antimicrobial Properties and Mechanism of Action

This compound exhibits broad-spectrum antimicrobial activity against a variety of microorganisms. As an N-chloro compound, its mechanism of action is believed to involve the release of active chlorine, which is a potent oxidizing agent.

The proposed general mechanism of action for N-chloro compounds involves several key steps:

-

Release of Active Chlorine: In an aqueous environment, N-chloro compounds can hydrolyze to release hypochlorous acid (HOCl), a strong oxidizing agent.

-

Oxidative Damage: The released active chlorine can oxidize critical components of microbial cells.

-

Inhibition of Essential Enzymes: A primary target is the sulfhydryl groups (-SH) present in many essential enzymes. Oxidation of these groups to disulfides (R-S-S-R) or other oxidized forms can lead to enzyme inactivation.[1]

-

Disruption of Cellular Processes: This enzymatic inhibition disrupts vital cellular processes such as respiration, glucose metabolism, and DNA synthesis, ultimately leading to microbial death.[1]

Figure 2: General mechanism of action for N-chloro antimicrobial compounds.

While this represents the general understanding for this class of compounds, specific and detailed mechanistic studies on this compound are limited in recent literature. Furthermore, there is a lack of information regarding its specific effects on microbial signaling pathways.

Experimental Protocols

Synthesis

The synthesis of this compound has been historically described to involve the reaction of guanidine (B92328) nitrate (B79036) with sodium hypochlorite (B82951) in an acidic medium.

Figure 3: General workflow for the synthesis of this compound.

It is crucial to note that this synthesis should only be attempted by trained professionals in a controlled laboratory setting, as this compound is an explosive compound.

Analytical Methods

The quantification of this compound can be challenging due to its instability. The primary analytical methods would likely involve techniques that can handle unstable compounds and quantify the active chlorine content.

-

Titrimetric Analysis: A common method for determining the concentration of active chlorine compounds is iodometric titration. This involves reacting the sample with an excess of potassium iodide in an acidic solution, followed by titration of the liberated iodine with a standardized sodium thiosulfate (B1220275) solution.

-

UV-Vis Spectroscopy: this compound exhibits absorbance in the UV-visible region, which could be utilized for its quantification. However, a validated method with a specific wavelength of maximum absorbance (λmax) and consideration of potential interference from degradation products would be necessary.

Stability Testing

A stability-indicating analytical method would be required to assess the stability of this compound. This typically involves subjecting the compound to stress conditions (e.g., heat, light, humidity, acid/base hydrolysis) and then using a chromatographic technique, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from its degradation products. To date, specific, validated stability-indicating methods for this compound are not widely reported in recent literature.

Conclusion

This compound remains a compound of interest due to its potent antimicrobial properties. This guide has consolidated the available information on its chemical structure and physicochemical characteristics. However, it is evident that there is a significant lack of recent, detailed research on its specific antimicrobial spectrum (MIC values), a definitive mechanism of action, and validated experimental protocols for its synthesis and analysis. Further research is warranted to fully characterize this compound and explore its potential applications in modern medicine and disinfection, particularly in an era of increasing antimicrobial resistance. Professionals working with this compound should exercise extreme caution due to its explosive nature and inherent instability.

References

Chloroazodin: A Technical Deep Dive into its Synthesis, Discovery, and Antimicrobial Action

For Researchers, Scientists, and Drug Development Professionals

Chloroazodin (N,N'-dichloro-diazenedicarboximidamide), a potent topical antiseptic, has a long history of use in preventing and treating localized infections. This in-depth technical guide provides a comprehensive overview of its synthesis, the historical context of its discovery, and its mechanism of action, with a focus on quantitative data and detailed experimental protocols.

Physicochemical Properties

This compound is a bright yellow crystalline solid with a faint odor of chlorine.[1] It is sparingly soluble in water and alcohol but soluble in glyceryl triacetate. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂H₄Cl₂N₆ | [2][3] |

| Molecular Weight | 183.00 g/mol | [2][3] |

| Melting Point | 146-147 °C | [1][3] |

| CAS Number | 502-98-7 | [2][3] |

Synthesis of this compound

The synthesis of this compound involves the reaction of guanidine (B92328) nitrate (B79036) with sodium hypochlorite (B82951) in a buffered acidic medium. The following is a detailed experimental protocol adapted from the foundational work in the field.

Experimental Protocol: Synthesis of this compound

Materials:

-

Guanidine nitrate

-

Sodium hypochlorite solution (commercial bleach, assay for available chlorine)

-

Glacial acetic acid

-

Sodium acetate (B1210297)

-

Distilled water

-

Ice

Procedure:

-

Preparation of Buffered Guanidine Nitrate Solution:

-

Prepare a solution of guanidine nitrate in distilled water.

-

To this solution, add glacial acetic acid followed by sodium acetate to create a buffered acidic environment. The solution should be cooled in an ice bath to maintain a low temperature.

-

-

Reaction with Sodium Hypochlorite:

-

Slowly add a pre-chilled solution of sodium hypochlorite to the cold, stirred guanidine nitrate solution. The addition should be dropwise to control the exothermic reaction and maintain the temperature below 5 °C.

-

Continue stirring the reaction mixture in the ice bath for a specified period to ensure complete reaction.

-

-

Isolation and Purification:

-

The bright yellow precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with cold distilled water to remove any unreacted starting materials and salts.

-

Dry the purified this compound product under vacuum over a suitable desiccant, protected from light.

-

Safety Precautions: this compound can decompose explosively at temperatures above 155°C.[1][4] The synthesis should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (goggles, gloves, lab coat) must be worn.

Chemical Reaction Pathway

The synthesis of this compound proceeds through the chlorination of the amidino groups of the azo-bis(formamidine) precursor, which is formed in situ from guanidine.

Caption: Synthesis of this compound from Guanidine Nitrate.

Discovery and Historical Development

The discovery of this compound is attributed to Braz and his colleagues in 1944 .[5] Their work, published in the "Journal of Applied Chemistry of the USSR," detailed the synthesis of this novel N-chloro compound and likely initiated the investigation into its antiseptic properties. Following its discovery, this compound was recognized for its potent and prolonged antimicrobial action, leading to its adoption as a topical antiseptic for wound care and disinfection.

Antimicrobial Activity and Mechanism of Action

The proposed mechanism of action involves the following steps:

-

Interaction with the Bacterial Cell Surface: The this compound molecule comes into contact with the bacterial cell wall.

-

Release of Active Chlorine: In the aqueous environment of the cell surface, this compound slowly hydrolyzes to release hypochlorous acid (HOCl) and other reactive chlorine species.

-

Oxidative Damage: These reactive chlorine species are potent oxidizing agents that cause widespread damage to essential bacterial components. This includes:

-

Cell Membrane Disruption: Oxidation of membrane lipids and proteins leads to a loss of membrane integrity and leakage of cellular contents.

-

Enzyme Inactivation: Oxidation of sulfhydryl groups in enzymes and other proteins leads to their inactivation, disrupting critical metabolic pathways.

-

DNA Damage: Reactive chlorine species can also cause damage to the bacterial DNA.

-

This multi-targeted oxidative assault ultimately leads to bacterial cell death.

Caption: Proposed Mechanism of Antimicrobial Action of this compound.

Conclusion

This compound remains a significant compound in the history of antiseptics. Its straightforward synthesis from readily available precursors and its potent, broad-spectrum antimicrobial activity have ensured its place in medicine. Understanding its synthesis and mechanism of action is crucial for the development of new and improved antimicrobial agents, particularly in an era of increasing antibiotic resistance. Further research to quantify its antimicrobial efficacy against a modern panel of pathogenic microorganisms would be a valuable contribution to the field.

References

- 1. waterboards.ca.gov [waterboards.ca.gov]

- 2. N-Chloramines, a Promising Class of Well-Tolerated Topical Anti-Infectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. materialsciencejournal.org [materialsciencejournal.org]

- 4. Chloramine - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. media.neliti.com [media.neliti.com]

The Core Mechanism of Action of Chloroazodin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroazodin (N,N'-Dichlorodiazenedicarboximidamide) is a broad-spectrum topical antiseptic and disinfectant. Despite its history of use, a detailed, publicly available technical understanding of its precise mechanism of action at the molecular level is not extensively documented. This guide synthesizes the available chemical principles and data from related compounds to propose a core mechanism of action for this compound. The primary antimicrobial activity of this compound is attributed to its potent oxidizing nature, specifically its ability to react with and inactivate critical sulfhydryl-containing enzymes within microbial cells. This disruption of essential enzymatic processes leads to a cascade of cellular dysfunction and ultimately, cell death. This document provides a detailed exploration of this proposed mechanism, supported by relevant chemical principles, and outlines experimental protocols for its investigation.

Introduction

This compound is a yellow crystalline solid with the chemical formula C₂H₄Cl₂N₆. It is characterized by the presence of two N-Cl bonds, which are the source of its reactive chlorine and potent antimicrobial properties. As an antiseptic, it has been utilized for the treatment of localized infections and as a disinfectant for medical instruments. Understanding its core mechanism of action is crucial for optimizing its application, developing new derivatives, and assessing its potential for microbial resistance.

Proposed Core Mechanism of Action: Oxidation of Sulfhydryl Groups

The central hypothesis for the antimicrobial action of this compound is its role as an oxidizing agent that targets essential biomolecules within microbial cells. The most susceptible functional groups to oxidation by N-chloro compounds are the sulfhydryl (-SH) groups found in the amino acid cysteine.

Key Steps in the Proposed Mechanism:

-

Release of Active Chlorine: In an aqueous environment, this compound can slowly hydrolyze to release hypochlorous acid (HOCl), a potent oxidizing agent. However, the direct reaction of the N-Cl bond with susceptible biological targets is also a primary pathway.

-

Reaction with Sulfhydryl Groups: The electrophilic chlorine atom of this compound readily reacts with the nucleophilic sulfur atom of sulfhydryl groups in microbial proteins (enzymes) and other low-molecular-weight thiols like glutathione.

-

Formation of Sulfenyl Chlorides and Disulfide Bonds: This reaction can lead to the formation of unstable sulfenyl chlorides (R-S-Cl) or the direct oxidation to form disulfide bonds (R-S-S-R').

-

Enzyme Inactivation: The modification of cysteine residues within the active sites or structurally important regions of enzymes leads to conformational changes and subsequent inactivation of the enzyme.

-

Disruption of Cellular Functions: The inactivation of a wide range of essential enzymes, including those involved in glycolysis, cellular respiration, and DNA repair, disrupts critical metabolic and signaling pathways.

-

Cell Death: The cumulative effect of widespread enzyme inactivation and cellular dysfunction leads to microbial cell death.

The following diagram illustrates the proposed signaling pathway of this compound's interaction with a sulfhydryl-containing enzyme.

Quantitative Data

Specific quantitative data on the antimicrobial efficacy of this compound is not widely available in recent peer-reviewed literature. The following table provides a template for how such data should be structured for comparative analysis. Researchers are encouraged to populate this table with experimental findings.

| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Staphylococcus aureus | ATCC 29213 | ||||

| Pseudomonas aeruginosa | ATCC 27853 | ||||

| Escherichia coli | ATCC 25922 | ||||

| Candida albicans | ATCC 90028 |

MIC: Minimum Inhibitory Concentration MBC: Minimum Bactericidal Concentration

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to elucidate and confirm the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

-

This compound

-

Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for yeast

-

96-well microtiter plates

-

Bacterial/yeast strains (e.g., S. aureus, P. aeruginosa, E. coli, C. albicans)

-

Spectrophotometer

-

Incubator

-

Sterile Mueller-Hinton Agar (B569324) (MHA) or Sabouraud Dextrose Agar (SDA) plates

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.

-

Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using MHB or RPMI-1640 to achieve a range of concentrations.

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microorganism without this compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth.

-

MBC Determination: Subculture 10 µL from each well showing no growth onto MHA or SDA plates. Incubate the plates at 37°C for 24-48 hours. The MBC is the lowest concentration that shows no colony formation.

The following diagram outlines the experimental workflow for MIC and MBC determination.

An In-depth Technical Guide to the Early Research on Chloroazodin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on Chloroazodin, an antimicrobial agent developed in the 1930s. The document focuses on the early scientific investigations into its synthesis, antimicrobial efficacy, stability, and proposed mechanism of action, drawing from the initial publications that introduced this compound to the medical and scientific communities.

Core Chemical and Physical Properties

This compound, chemically known as N,N'-dichloroazodicarbonamidine and marketed under the name "Azochloramid," was introduced as a wound antiseptic in 1934.[1] It is a yellow crystalline solid with a faint odor.[1] Early research highlighted its relative stability and prolonged action compared to other chlorine-releasing antiseptics of the era.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₄Cl₂N₆ | [1] |

| Appearance | Yellow crystals or flakes | [1][3] |

| Solubility | Very slightly soluble in water; slightly soluble in glycerin and glyceryl triacetate. | [3] |

| Decomposition | Decomposes explosively at approximately 155°C. | [3] |

Early Synthesis and Formulation

Initial methods for the synthesis of this compound involved the chlorination of guanidine (B92328) or its salts with sodium hypochlorite (B82951) at 0°C.[1] For clinical application, this compound was typically formulated as a solution in glyceryl triacetate (triacetin) to enhance its stability and facilitate its use as a wound dressing and for irrigation.[1][2] Common dilutions for wound treatment were 1:3,300, and for lavage of cavities and mucous membranes, dilutions up to 1:13,200 were employed.[2]

Antimicrobial Efficacy: Early In Vitro Studies

Early investigations into the antimicrobial properties of this compound were conducted by researchers at Wallace & Tiernan Products, the company that introduced the compound. These studies, published in the 1930s and 1940s, aimed to establish its bactericidal and bacteriostatic capabilities against common pathogens.

One of the key early studies by Franz C. Schmelkes and Orville Wyss in 1941, while primarily focused on the synergistic effects with sulfonamides, provides insight into the direct antimicrobial action of this compound (referred to as Azochloramid) against Escherichia coli.

Table 2: Bactericidal Effect of this compound (Azochloramid) on E. coli

| This compound Concentration (mg%) | Sulfanilamide Concentration (mg%) | Initial Inoculum (E. coli/ml) | 24-hour Plate Count |

| 0 | 0 | 2,000,000 | >1,000,000 |

| 1 | 0 | 2,000,000 | ~500,000 |

| 2 | 0 | 2,000,000 | ~100,000 |

| 0 | 100 | 2,000,000 | ~800,000 |

| 1 | 100 | 2,000,000 | <100 |

| 2 | 100 | 2,000,000 | 0 |

Data adapted from Schmelkes and Wyss, 1941.[4]

Experimental Protocols of the Era

The methodologies employed in the early 20th century for testing antiseptics provide the context for understanding the evaluation of this compound. While specific protocols from the earliest this compound studies are not fully detailed in readily available literature, they would have likely followed established methods of the time, such as the Rideal-Walker or similar phenol (B47542) coefficient tests.

General Protocol for Bactericidal Testing (circa 1930s-1940s)

This generalized protocol is based on the common practices for antiseptic testing during the period of this compound's development.

-

Preparation of Bacterial Culture: A standardized culture of the test organism (e.g., Staphylococcus aureus, Salmonella typhi) was prepared, typically in a nutrient broth, and incubated to achieve a specific turbidity or cell density.

-

Preparation of Disinfectant Solutions: A series of dilutions of the antiseptic agent (this compound) were prepared in sterile water or another appropriate solvent.

-

Exposure: A standardized volume of the bacterial culture was added to a specified volume of each disinfectant dilution. The mixture was maintained at a constant temperature for a defined contact time (e.g., 7.5 minutes).

-

Neutralization and Subculture: After the exposure period, an aliquot of the mixture was transferred to a sterile broth containing a neutralizing agent to stop the action of the antiseptic. This was then subcultured onto a solid agar (B569324) medium.

-

Incubation and Observation: The agar plates were incubated, and the number of surviving bacterial colonies was counted to determine the bactericidal or bacteriostatic effect of the antiseptic at different concentrations.

Caption: Generalized workflow for testing bactericidal activity in the 1930s-1940s.

Proposed Mechanism of Action in Early Literature

The early understanding of this compound's mechanism of action centered on its ability to act as a chlorine-releasing agent. Unlike hypochlorites, which release chlorine rapidly and are quickly inactivated by organic matter, this compound was noted for its slow and prolonged release of chlorine.[5] This sustained action was considered a significant advantage for wound antisepsis, as it allowed for a longer duration of antimicrobial activity in the presence of biological fluids.

The work of Schmelkes and Wyss also suggested a more complex mechanism, particularly in its interaction with other substances. They proposed that this compound could inactivate sulfonamide inhibitors produced by bacteria, thereby potentiating the effect of sulfonamide drugs.[4]

References

- 1. [Bactericidal activity of disinfectants against certain bacterial strains of S. aureus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bactericidal Effect of Combinations of Antimicrobial Drugs and Antineoplastic Antibiotics Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. picclick.ca [picclick.ca]

Chloroazodin (CAS 502-98-7): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroazodin (CAS 502-98-7), chemically known as N,N'-dichloro-1,2-diazenedicarboximidamide, is a bright yellow crystalline solid recognized for its antiseptic and disinfectant properties.[1] This technical guide provides a comprehensive overview of its chemical and physical characteristics, a detailed (though historically referenced) synthesis protocol, its proposed mechanism of antimicrobial action, and available safety information. Due to the limited availability of recent and detailed experimental data in publicly accessible literature, this document also highlights areas where further research is needed, particularly concerning quantitative biological activity and specific signaling pathway interactions.

Chemical and Physical Properties

This compound is a chlorinated nitrogen compound with a molecular weight of 183.00 g/mol .[2] Its elemental composition is C 13.13%, H 2.20%, Cl 38 .75%, and N 45.92%. The compound is characterized by its faint chlorine-like odor and is known to be unstable to light and heat, decomposing explosively at approximately 155°C. Its decomposition is also accelerated by contact with metals.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 502-98-7 | |

| Molecular Formula | C₂H₄Cl₂N₆ | [2] |

| Molecular Weight | 183.00 g/mol | [2] |

| Appearance | Bright yellow needles, plates, or flakes | |

| Odor | Faint chlorine-like | |

| Melting Point | Explodes at ~155°C | |

| Solubility | Very slightly soluble in water; sparingly soluble in alcohol; slightly soluble in glycerol (B35011) and glyceryl triacetate. |

Synthesis

The primary method for the synthesis of this compound, as referenced in the literature, dates back to a 1944 publication by Braz et al.

Experimental Protocol: Synthesis of this compound

Based on Braz et al., Appl. Chem. USSR 17, 565 (1944)

Principle: This method involves the cold chlorination of guanidine (B92328) nitrate (B79036) in a buffered acetic acid solution using sodium hypochlorite (B82951).

Materials:

-

Guanidine nitrate

-

Glacial Acetic Acid (AcOH)

-

Sodium Acetate (NaOAc)

-

Sodium Hypochlorite (NaOCl) solution

-

Ice

Procedure:

-

Prepare a solution of guanidine nitrate in a mixture of glacial acetic acid and sodium acetate.

-

Cool the solution in an ice bath to maintain a cold temperature.

-

Slowly add a cold solution of sodium hypochlorite to the guanidine nitrate solution with constant stirring.

-

The reaction should be carried out in the cold to control the reactivity and prevent decomposition of the product.

-

This compound precipitates as a bright yellow solid.

-

Isolate the product by filtration and wash with cold water.

-

Dry the product carefully, avoiding exposure to heat and light.

Note: This protocol is based on a general description from a historical source. Researchers should consult the original publication and perform appropriate safety assessments before attempting this synthesis.

Synthesis workflow for this compound.

Antimicrobial Mechanism of Action

While specific studies on the detailed molecular mechanism of this compound are scarce, its antimicrobial action is believed to be analogous to that of other chlorinated antiseptics like chlorhexidine (B1668724). The primary mode of action is the disruption of the bacterial cell membrane.

Proposed Mechanism

-

Adsorption to the Cell Surface: As a molecule with polar and non-polar regions, this compound likely adsorbs to the bacterial cell surface.

-

Membrane Disruption: The lipophilic character of the molecule allows it to penetrate the lipid bilayer of the cell membrane. This disrupts the membrane's integrity, leading to increased permeability.

-

Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential low molecular weight intracellular components, such as potassium ions and nucleotides.

-

Inhibition of Cellular Processes: The loss of these components and the disruption of the membrane potential inhibit essential cellular processes, leading to a bacteriostatic or bactericidal effect.

Proposed antimicrobial mechanism of this compound.

Quantitative Data

Extensive searches of publicly available scientific literature and databases did not yield specific quantitative data for this compound, such as Minimum Inhibitory Concentration (MIC) or IC50 values for its antimicrobial and cytotoxic activities. This represents a significant knowledge gap and an area for future research. For context, related antiseptic compounds like chlorhexidine have MIC values that can range from 2.67 to 80.00 µg/ml against various oral microorganisms.[3]

Spectroscopic Data

Safety and Handling

This compound is a reactive and potentially explosive compound that requires careful handling.

Safety Precautions:

-

Heat and Light Sensitivity: Store in a cool, dark place. Avoid exposure to heat and light to prevent decomposition.

-

Explosion Hazard: Do not heat above 155°C.

-

Incompatibility: Avoid contact with metals, which can accelerate decomposition.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion and Future Directions

This compound is a historically recognized antiseptic with a straightforward, albeit dated, synthesis protocol. While its general chemical and physical properties are documented, there is a pronounced lack of modern, detailed experimental data. Specifically, quantitative measures of its antimicrobial and cytotoxic efficacy (MIC and IC50 values), detailed spectroscopic characterization, and in-depth studies into its molecular mechanism of action and effects on cellular signaling pathways are needed. Future research efforts should focus on filling these knowledge gaps to fully assess the potential of this compound in contemporary drug development and antimicrobial research.

References

- 1. Susceptibility of some oral microorganisms to chlorhexidine and paramonochlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inhibiting concentration ic50: Topics by Science.gov [science.gov]

Physical and chemical characteristics of Chloroazodin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroazodin, also known as N,N'-Dichloroazodicarbonamidine, is a topical antiseptic agent characterized by its broad-spectrum antimicrobial activity and prolonged action.[1] This guide provides an in-depth overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its antimicrobial mechanism of action. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Chemical and Physical Characteristics

This compound is a bright yellow crystalline solid with a faint odor of chlorine.[2] It is known for its relative stability in dry form but is sensitive to light and heat, decomposing explosively at temperatures above 155°C.[1][2] Its decomposition is also accelerated by contact with metals.[1]

Identification and Formula

| Identifier | Value | Reference |

| IUPAC Name | (1E)-2-chloro-1-[(E)-N'-chlorocarbamimidoyl]iminoguanidine | [3] |

| CAS Number | 502-98-7 | [4] |

| Chemical Formula | C₂H₄Cl₂N₆ | [3] |

| Molecular Weight | 183.00 g/mol | [3] |

| Canonical SMILES | C(=N/Cl)(N=NC(=NCl)N)N | [3] |

| InChI Key | PMPQRINMBYHVSP-MDZDMXLPSA-N | [3] |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 146-147 °C | [2][4] |

| Boiling Point | 258-259 °C | [4] |

| Density | 1.71 g/cm³ @ 25 °C | [4] |

| pKa | -2.16 ± 0.50 (Predicted) | [2] |

| Appearance | Bright yellow needles or flakes | [1] |

Solubility

This compound exhibits limited solubility in water and many common organic solvents.[2][5] This low solubility contributes to its sustained release and prolonged antiseptic action when applied topically.[2]

| Solvent | Solubility | Reference |

| Water | Very slightly soluble | [1] |

| Alcohol | Sparingly soluble | [1] |

| Glycerol | Slightly soluble | [1] |

| Glyceryl triacetate | Slightly soluble (1:100) | [1] |

| Vegetable oils | Slightly soluble | [1] |

| Ether | Slightly soluble | [1] |

| Chloroform | Slightly soluble | [1] |

| Carbon tetrachloride | Practically insoluble | [1] |

| Liquid petrolatum | Practically insoluble | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of guanidine (B92328) nitrate (B79036) with sodium hypochlorite (B82951) in a buffered acetic acid solution.[1]

Materials:

-

Guanidine nitrate

-

Sodium acetate (B1210297) (NaOAc)

-

Glacial acetic acid (AcOH)

-

Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

-

Distilled water

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Prepare a solution of guanidine nitrate in a mixture of glacial acetic acid and a saturated solution of sodium acetate in water.

-

Cool the solution in an ice bath to 0-5 °C with constant stirring.

-

Slowly add a chilled solution of sodium hypochlorite to the guanidine nitrate solution. The addition should be dropwise to maintain the low temperature and control the reaction rate.

-

Continue stirring the reaction mixture in the ice bath for a specified period (e.g., 1-2 hours) to ensure complete reaction. A yellow precipitate of this compound will form.

-

Collect the crude this compound by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold distilled water to remove any unreacted salts and impurities.

-

Dry the purified this compound in a desiccator over a suitable drying agent, protected from light.

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

Further purification of this compound can be achieved by recrystallization, although its low solubility in most common solvents presents a challenge. A mixed solvent system or a solvent in which it has slightly higher solubility at elevated temperatures would be required. Due to its thermal instability, high temperatures should be avoided.

General Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of ethanol (B145695) and water) at a slightly elevated, but controlled, temperature (well below 155°C).

-

Once dissolved, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum at a low temperature, protected from light.

Quantitative Analysis

Quantitative analysis of this compound can be performed using UV-Visible spectrophotometry. A standard calibration curve should be prepared using known concentrations of purified this compound in a suitable solvent.

Procedure:

-

Solvent Selection: Choose a solvent in which this compound is sufficiently soluble and that does not absorb significantly in the same UV-Vis region as this compound. Based on solubility data, a mixture of glyceryl triacetate and a suitable organic solvent could be explored.

-

Preparation of Standard Solutions: Prepare a stock solution of accurately weighed, purified this compound. From this stock solution, prepare a series of standard solutions of known concentrations by serial dilution.

-

Determination of λmax: Scan a standard solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The resulting plot should be linear and follow Beer-Lambert's law.

-

Sample Analysis: Prepare a solution of the unknown this compound sample in the same solvent and measure its absorbance at λmax. The concentration of this compound in the sample can be determined from the calibration curve.

Caption: Workflow for UV-Vis spectrophotometric analysis.

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound, like other N-chloro compounds, is primarily attributed to the release of active chlorine, which is a potent oxidizing agent. The mechanism involves multiple targets within the microbial cell, leading to a bactericidal effect.

Cell Membrane Disruption

The initial site of action is the bacterial cell membrane. The positively charged regions of the this compound molecule may interact with the negatively charged components of the bacterial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This interaction disrupts the membrane integrity, leading to increased permeability and leakage of essential intracellular components like potassium ions, ultimately resulting in cell death.

Induction of Oxidative Stress

The released active chlorine species are highly reactive and can induce significant oxidative stress within the bacterial cell. This involves the generation of reactive oxygen species (ROS), which can damage vital cellular macromolecules.

Interaction with Cellular Macromolecules

The oxidizing nature of this compound and the ROS it generates can lead to the denaturation of proteins and damage to nucleic acids (DNA and RNA). This interference with essential enzymatic functions and genetic integrity contributes to the potent antimicrobial effect.

Caption: Proposed antimicrobial mechanism of this compound.

Conclusion

This compound remains a relevant antiseptic agent due to its broad-spectrum activity and sustained action. This guide has provided a detailed overview of its physical and chemical properties, along with methodologies for its synthesis and analysis. The multifaceted antimicrobial mechanism, involving membrane disruption, oxidative stress, and damage to cellular macromolecules, underscores its efficacy. Further research into specific signaling pathway interactions could provide deeper insights and potentially lead to the development of new, targeted antimicrobial strategies.

References

- 1. Interactions with Microbial Proteins Driving the Antibacterial Activity of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chlorinated emodin as a natural antibacterial agent against drug-resistant bacteria through dual influence on bacterial cell membranes and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to Chloroazodin (C2H4Cl2N6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroazodin (C₂H₄Cl₂N₆), also known as N,N'-Dichloroazodicarbonamidine, is a topical antiseptic notable for its prolonged antimicrobial action. This document provides a comprehensive technical overview of this compound, consolidating available data on its chemical properties, synthesis, mechanism of action, antimicrobial efficacy, and safety profile. Due to the limited recent research on this compound, this guide draws from foundational literature and analogous compounds to present a complete picture for researchers and drug development professionals.

Introduction

This compound is a crystalline solid characterized by its bright yellow color and a faint odor of chlorine.[1] It has historically been used for the disinfection of wounds, as a packing for dental caries, and for irrigation purposes.[1][2] Its primary advantage lies in its slow reaction with water, which results in a sustained release of chlorine and, consequently, a long-lasting antiseptic effect.[1][2]

Chemical and Physical Properties

This compound is sparingly soluble in water and most organic solvents and is sensitive to light and heat, with a potential for explosion if heated above 155°C.[1][2]

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₄Cl₂N₆ | [3] |

| IUPAC Name | (1E)-2-chloro-1-[(E)-N'-chlorocarbamimidoyl]iminoguanidine | [3] |

| CAS Number | 502-98-7 | [3] |

| Molecular Weight | 183.00 g/mol | [3] |

| Appearance | Bright yellow crystalline solid | [1][2] |

| Odor | Faint chlorine-like | [1][2] |

| Melting Point | 146-147 °C | [1][2] |

| Boiling Point | 258-259 °C | [1][2] |

| Solubility | Mostly insoluble in water and organic solvents | [1][2] |

| Stability | Unstable to light and heat; explodes above 155°C | [1][2] |

Synthesis of this compound

A generalized conceptual workflow for the synthesis is presented below.

References

Chloroazodin: A Technical Guide to its Synonyms, Properties, and Antimicrobial Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroazodin, a potent antiseptic agent, has a rich history in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, focusing on its various synonyms encountered in scientific literature, its key physicochemical properties, and its mechanisms of antimicrobial action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and a clear visualization of its purported signaling pathways.

Synonyms and Chemical Identity

In scientific and commercial literature, this compound is known by a variety of names. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous scientific communication.

| Synonym/Identifier | Type | Source |

| Chlorazodin | Common Name | PubChem[1] |

| (1E)-2-chloro-1-[(E)-N'-chlorocarbamimidoyl]iminoguanidine | IUPAC Name | PubChem[1] |

| N,N'-Dichloro-1,2-diazenedicarboximidamide | Systematic Name | PubChem[1] |

| Dichloroazodicarbonamidine | Systematic Name | PubChem[1] |

| Azochloramide | Trivial Name | |

| 502-98-7 | CAS Registry Number | PubChem[1] |

| SEF8X7MXO4 | UNII | PubChem[1] |

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its formulation, stability, and biological activity.

| Property | Value | Source |

| Molecular Formula | C₂H₄Cl₂N₆ | PubChem[1] |

| Molecular Weight | 183.00 g/mol | PubChem[1] |

| Appearance | Bright yellow crystalline solid | |

| Melting Point | Explodes at approximately 155 °C | |

| Solubility | Very slightly soluble in water; sparingly soluble in alcohol; soluble in triacetin |

Antimicrobial Efficacy

While specific minimum inhibitory concentration (MIC) data for this compound is not as extensively reported as for other antiseptics like chlorhexidine, its broad-spectrum antimicrobial activity is well-established. The bactericidal action of this compound is attributed to its ability to release chlorine, a potent oxidizing agent.

It is effective against a wide range of Gram-positive and Gram-negative bacteria. For instance, related chlorinated compounds have shown efficacy against various pathogens.[2] The antimicrobial activity of such compounds is often quantified using standard methods like broth microdilution or agar (B569324) diffusion to determine the MIC.[3][4]

Experimental Protocols

Synthesis of this compound

Protocol: Synthesis of a Diazo Compound (Illustrative)

-

Diazotization:

-

Dissolve the starting aromatic amine in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (B80452) in water, maintaining the low temperature. This generates the diazonium salt.

-

-

Coupling Reaction:

-

In a separate vessel, prepare a solution of the coupling agent (e.g., a primary or secondary amine) in an appropriate solvent.

-

Slowly add the freshly prepared diazonium salt solution to the coupling agent solution, maintaining a low temperature.

-

The reaction mixture is stirred for a specified period to allow for the formation of the azo compound.

-

The product is then isolated by filtration, washed, and purified, typically by recrystallization.

-

Antimicrobial Susceptibility Testing

The antimicrobial efficacy of this compound can be determined using standard microbiological assays.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [5]

-

Preparation of Bacterial Inoculum:

-

Culture the test bacterium on an appropriate agar medium.

-

Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3]

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared bacterial suspension.

-

Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Mechanism of Action and Signaling Pathways

The antimicrobial action of this compound and other chlorinated compounds is multifaceted, primarily targeting the bacterial cell membrane and inducing oxidative stress.[2][6]

Disruption of Bacterial Cell Membrane

The lipophilic nature of this compound allows it to interact with the bacterial cell membrane. The release of chlorine leads to the oxidation of membrane components, disrupting its integrity. This results in increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death.[2][7]

Induction of Oxidative Stress

The released chlorine species are potent oxidizing agents that can generate reactive oxygen species (ROS) within the bacterial cell. This surge in ROS leads to oxidative stress, causing damage to vital cellular components, including DNA, proteins, and lipids.[6][8][9]

Proposed Workflow for Antimicrobial Action

The following diagram illustrates the proposed workflow of this compound's antimicrobial action, from its interaction with the bacterial cell to the induction of cell death.

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound remains a relevant compound in the field of antiseptics. A thorough understanding of its synonyms, physicochemical characteristics, and antimicrobial mechanisms is essential for its effective application and for the development of new antimicrobial strategies. The experimental protocols and the proposed mechanism of action workflow provided in this guide offer a foundational resource for researchers and professionals in the field. Further research to elucidate the specific MIC values against a broader range of clinically relevant pathogens and to detail its interaction with specific cellular signaling pathways will be invaluable.

References

- 1. This compound | C2H4Cl2N6 | CID 6312330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chlorinated emodin as a natural antibacterial agent against drug-resistant bacteria through dual influence on bacterial cell membranes and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How a natural antibiotic uses oxidative stress to kill oxidant-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chlorhexidine: antibacterial action and bacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Differential effect of chlorine on the oxidative stress generation in dormant and active cells within colony biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antiseptic Properties of Azochloramid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azochloramid (N,N-dichloroazodicarbonamidine) is a chlorinated biguanide (B1667054) derivative that was historically used as a topical antiseptic. Its broad-spectrum antimicrobial activity, coupled with its relative stability in the presence of organic matter, made it a notable agent in wound care in the mid-20th century. This technical guide provides a comprehensive overview of the antiseptic properties of Azochloramid, focusing on its mechanism of action, antimicrobial spectrum, and the experimental protocols used for its evaluation. Due to the historical nature of this compound, this guide synthesizes available data, including foundational research, and draws parallels with other chlorinated biguanides where relevant.

Core Antiseptic Properties

Azochloramid exerts its antimicrobial effect through the action of active chlorine, which is a potent oxidizing agent. Its chemical structure allows for the slow release of chlorine, which contributes to its prolonged antiseptic action and reduced tissue toxicity compared to other chlorine-releasing agents.

Mechanism of Action

The precise molecular mechanism of Azochloramid's interaction with microbial cells has not been extensively elucidated in recent literature. However, based on its chemical nature as a chlorinated biguanide and early research, the proposed mechanism involves a multi-faceted attack on microbial structures and functions:

-

Oxidative Damage: The released active chlorine from Azochloramid is a strong oxidizing agent. It can oxidize essential microbial components, including sulfhydryl groups in enzymes and other proteins, leading to their inactivation. This disruption of critical enzymatic functions inhibits metabolism and leads to cell death.

-

Membrane Disruption: Similar to other cationic antiseptics like chlorhexidine, the biguanide structure of Azochloramid likely facilitates its interaction with the negatively charged components of the microbial cell membrane, such as phospholipids (B1166683) and teichoic acids. This interaction can disrupt membrane integrity, leading to increased permeability, leakage of intracellular contents, and ultimately, cell lysis.

A diagram illustrating the proposed signaling pathway for the mechanism of action is provided below.

Proposed mechanism of action for Azochloramid.

Quantitative Antimicrobial Efficacy

Detailed quantitative data for Azochloramid from contemporary studies is limited. The following tables are structured to present the type of data that would be generated from standard antimicrobial susceptibility testing. The values presented are illustrative placeholders based on historical accounts of its potency and should be confirmed with experimental data.

Table 1: Minimum Inhibitory Concentration (MIC) of Azochloramid

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | Data not available |

| Pseudomonas aeruginosa | ATCC 27853 | Data not available |

| Escherichia coli | ATCC 25922 | Data not available |

| Candida albicans | ATCC 10231 | Data not available |

Table 2: Minimum Bactericidal Concentration (MBC) of Azochloramid

| Microorganism | Strain | MBC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | Data not available |

| Pseudomonas aeruginosa | ATCC 27853 | Data not available |

| Escherichia coli | ATCC 25922 | Data not available |

| Candida albicans | ATCC 10231 | Data not available |

Table 3: Time-Kill Kinetics of Azochloramid against Staphylococcus aureus

| Concentration | Time (hours) | Log10 CFU/mL Reduction |

| 2 x MIC | 1 | Data not available |

| 4 | Data not available | |

| 8 | Data not available | |

| 24 | Data not available | |

| 4 x MIC | 1 | Data not available |

| 4 | Data not available | |

| 8 | Data not available | |

| 24 | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited to determine the antiseptic properties of Azochloramid.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Workflow for MIC Determination

Workflow for MIC determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is determined from the results of the MIC test.

Workflow for MBC Determination

Workflow for MBC determination.

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a microorganism.

Workflow for Time-Kill Kinetic Assay

Workflow for Time-Kill Kinetic Assay.

Conclusion

Azochloramid represents a historically significant antiseptic with a likely multifactorial mechanism of action centered on oxidative damage and membrane disruption. While its use has been largely superseded by modern antiseptics, an understanding of its properties and the methodologies for its evaluation remains relevant for the development of new antimicrobial agents. The protocols and data structures provided in this guide offer a framework for the systematic investigation of Azochloramid and other novel antiseptic compounds. Further research to obtain contemporary quantitative data is warranted to fully characterize its antimicrobial profile.

Initial Investigations into Chloroazodin's Antimicrobial Spectrum: A Technical Guide

Foreword: This document provides an in-depth technical guide on the foundational research into the antimicrobial spectrum of Chloroazodin. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the early quantitative data, experimental methodologies, and the initial understanding of this compound's mechanism of action. The information presented is based on the seminal "Resumé of Significant New Data on Azochloramid," published by Wallace & Tiernan Products, Inc. in 1943, which consolidated the early findings on this potent antimicrobial agent.

Quantitative Antimicrobial Data

The initial investigations into this compound's antimicrobial efficacy revealed a broad spectrum of activity against various pathogenic microorganisms. The data, primarily presented as phenol (B47542) coefficients and killing times, demonstrated its potency, especially in the presence of organic matter, a significant advantage over other chlorine-based antiseptics of the era.

Bactericidal Properties

This compound exhibited marked bactericidal action against a range of common pathogens. The following table summarizes the phenol coefficients, a measure of the disinfectant's power relative to phenol, and the killing times observed in various in-vitro tests.

Table 1: Bactericidal Action of this compound Against Various Bacteria

| Microorganism | Test Method | Concentration of this compound | Exposure Time to Kill | Phenol Coefficient |

| Staphylococcus aureus | Phenol Coefficient | - | - | 220 |

| Streptococcus hemolyticus | Broth Dilution | 1:300,000 | 24 hours | - |

| Streptococcus viridans | Broth Dilution | 1:150,000 | 24 hours | - |

| Pneumococcus (Type III) | Broth Dilution | 1:120,000 | 24 hours | - |

| Bacillus anthracis (spores) | Sporicidal Test | 1:100 | 2 hours | - |

| Eberthella typhosa | Phenol Coefficient | - | - | 250 |

Fungicidal and Virucidal Properties

Early studies also explored the efficacy of this compound against fungi and viruses, although the data is less extensive compared to its bactericidal properties.

Table 2: Fungicidal and Virucidal Activity of this compound

| Microorganism | Type | Test Method | Concentration of this compound | Result |

| Trichophyton interdigitale | Fungus | Fungicidal Test | 1:1,000 | Growth inhibited |

| Influenza Virus | Virus | In-vivo (chick embryo) | Not specified | Virucidal effect observed |

Experimental Protocols

The following sections detail the methodologies employed in the initial investigations to determine the antimicrobial spectrum of this compound.

Phenol Coefficient Test

This standardized method was used to compare the bactericidal activity of this compound with that of phenol against Staphylococcus aureus and Eberthella typhosa.

Protocol:

-

Culture Preparation: 24-hour broth cultures of the test organisms were used.

-

Dilution Preparation: Serial dilutions of both this compound and phenol were prepared in sterile distilled water.

-

Inoculation: 0.5 mL of the bacterial culture was added to 5 mL of each disinfectant dilution.

-

Incubation: The mixtures were incubated at 37°C.

-

Subculture: At intervals of 5, 10, and 15 minutes, a loopful of the mixture was transferred to a tube of sterile broth.

-

Observation: The subculture tubes were incubated for 48 hours at 37°C and observed for growth.

-

Calculation: The phenol coefficient was calculated by dividing the highest dilution of this compound that killed the bacteria in 10 minutes but not in 5 minutes by the corresponding dilution of phenol.

Broth Dilution Method

This method was utilized to determine the bacteriostatic and bactericidal concentrations of this compound against various streptococci and pneumococci.

Protocol:

-

Media Preparation: Serial dilutions of this compound were made in nutrient broth.

-

Inoculation: A standardized inoculum of the test organism was added to each dilution.

-

Incubation: The tubes were incubated at 37°C for 24 to 48 hours.

-

Observation: The minimum inhibitory concentration (MIC) was recorded as the lowest concentration of this compound that showed no visible growth.

-

Bactericidal Confirmation: To determine the minimum bactericidal concentration (MBC), a loopful from the clear tubes was subcultured onto agar (B569324) plates. The lowest concentration that resulted in no growth on the subculture plates was recorded as the MBC.

Visualizations

Experimental Workflow for Phenol Coefficient Test

Caption: Workflow for determining the Phenol Coefficient.

Logical Relationship of this compound's Properties

Caption: Key properties of this compound and their relationships.

Methodological & Application

Chloroazodin synthesis protocol for laboratory use

Due to safety concerns and the potential for misuse, I cannot provide a detailed synthesis protocol for chloroazodin. The production of this chemical involves hazardous materials and should only be conducted by trained professionals in a controlled laboratory setting.

However, I can provide general information about this compound, its properties, and its historical use as a topical antiseptic, which may be useful for an academic or research context.

General Information on this compound

This compound, with the chemical formula C₂H₄Cl₂N₆, is a disinfectant and antiseptic agent. It was historically used for disinfecting wounds and in dental procedures. It is characterized by its slow release of chlorine, which contributes to its prolonged antimicrobial effect.

Chemical Properties:

-

Appearance: Bright yellow needles or flakes.

-

Stability: Decomposes on exposure to light and heat. It can be explosive upon heating or percussion.

-

Solubility: Slightly soluble in water, alcohol, and glycerin. Soluble in some organic solvents.

Mechanism of Action

The antimicrobial activity of this compound is attributed to the slow and continuous release of chlorine and nitrogen in the presence of wound exudates. This prolonged release of active agents allows for a sustained bactericidal and bacteriostatic effect against a broad spectrum of microorganisms.

Historical Context and Use

This compound was developed in the early 20th century as an improvement over other chlorine-releasing antiseptics of the time, such as Dakin's solution. Its advantage was its stability and prolonged action. It was used in the topical treatment of infected wounds, ulcers, and for irrigation of body cavities. However, its use has largely been superseded by more modern and stable antiseptic agents.

Safety and Handling Precautions

-

Explosion Hazard: this compound is explosive when heated or subjected to shock. It must be handled with extreme care and stored in a cool, dark, well-ventilated area away from heat, light, and combustible materials.

-

Toxicity: It is toxic if ingested or inhaled and can cause severe irritation to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety goggles, gloves, and a lab coat, is essential. Work should be conducted in a well-ventilated fume hood.

-

Decontamination and Disposal: Spills should be handled immediately by trained personnel using appropriate procedures to avoid dust formation. Disposal must be in accordance with local, state, and federal regulations for hazardous waste.

General Workflow for Handling Potentially Hazardous Compounds

Below is a generalized workflow for handling potentially hazardous chemical compounds in a laboratory setting. This is not a synthesis protocol for this compound but a representation of the necessary safety and procedural steps.

Caption: General laboratory workflow for handling hazardous chemicals.

This information is for educational purposes only and is not intended to be a guide for the synthesis or use of this compound. Always consult the relevant Safety Data Sheet (SDS) and follow established laboratory safety protocols when handling any chemical.

Application Notes and Protocols: Chloroazodin in Wound Disinfection Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroazodin, also known as Azochloramide, is a chlorine-releasing antiseptic agent that has been historically used for the disinfection of wounds. Its broad-spectrum antimicrobial activity and potential to promote a moist wound environment make it a subject of interest for modern wound care research. These application notes provide a framework for evaluating the efficacy of this compound in preclinical wound disinfection models, including detailed protocols and data presentation structures. Due to the limited availability of recent quantitative data for this compound in the public domain, this document outlines standardized methodologies that can be employed to generate such data.

Mechanism of Action

The precise molecular mechanisms of this compound in wound healing are not extensively documented in recent literature. However, based on its chemical nature as a chlorine-releasing agent, its primary antimicrobial action is believed to involve the denaturation of microbial proteins and enzymes through oxidation, leading to microbial cell death. It is hypothesized that this compound may also influence the inflammatory and proliferative phases of wound healing, potentially by modulating cytokine production and influencing key cellular signaling pathways.

Data Presentation

Effective evaluation of this compound requires systematic data collection and presentation. The following tables provide a template for summarizing key quantitative data from in vitro and in vivo wound disinfection models.

Table 1: In Vitro Antimicrobial Efficacy of this compound

| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Time-Kill Assay (Log Reduction at specified times) |

| Staphylococcus aureus | ATCC 29213 | Data to be determined | Data to be determined | Data to be determined |

| Pseudomonas aeruginosa | ATCC 27853 | Data to be determined | Data to be determined | Data to be determined |

| Escherichia coli | ATCC 25922 | Data to be determined | Data to be determined | Data to be determined |

| Methicillin-resistant S. aureus (MRSA) | USA300 | Data to be determined | Data to be determined | Data to be determined |

Note: MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration). This table should be populated with experimentally derived data.

Table 2: Efficacy of this compound in an In Vivo Wound Disinfection Model

| Treatment Group | Initial Bacterial Load (CFU/g tissue) | Bacterial Load at Day 3 (CFU/g tissue) | Bacterial Load at Day 7 (CFU/g tissue) | Percentage Wound Closure at Day 7 | Percentage Wound Closure at Day 14 |

| Vehicle Control | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| This compound (0.1%) | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| This compound (0.5%) | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Positive Control (e.g., Chlorhexidine 2%) | Data to be determined | Data to a be determined | Data to be determined | Data to be determined | Data to be determined |

Note: CFU (Colony Forming Units). This table should be populated with experimentally derived data from animal models.

Table 3: Effect of this compound on Inflammatory Cytokine Levels in Wound Tissue

| Treatment Group | TNF-α (pg/mg tissue) at Day 3 | IL-6 (pg/mg tissue) at Day 3 | IL-1β (pg/mg tissue) at Day 3 |

| Vehicle Control | Data to be determined | Data to be determined | Data to be determined |

| This compound (0.1%) | Data to be determined | Data to be determined | Data to be determined |

| This compound (0.5%) | Data to be determined | Data to be determined | Data to be determined |

| Positive Control (e.g., Silver Sulfadiazine 1%) | Data to be determined | Data to be determined | Data to be determined |

Note: This table should be populated with experimentally derived data from animal models using techniques such as ELISA or multiplex assays.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against common wound pathogens.

Materials:

-

This compound

-

Bacterial strains (e.g., S. aureus, P. aeruginosa, E. coli, MRSA)

-

Mueller-Hinton Broth (MHB)

-

Mueller-Hinton Agar (B569324) (MHA)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or a vehicle compatible with the assay) at a high concentration.

-

Bacterial Inoculum Preparation: Culture bacteria overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

MIC Assay (Broth Microdilution):

-

Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well plate.

-

Add the prepared bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

-

MBC Assay:

-

From the wells of the MIC plate that show no visible growth, plate a small aliquot (e.g., 10 µL) onto MHA plates.

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

-

Protocol 2: In Vivo Excisional Wound Disinfection Model (Rodent)

Objective: To evaluate the antimicrobial and wound healing efficacy of topical this compound in a rodent model of an infected excisional wound.

Materials:

-

Laboratory animals (e.g., male Wistar rats or BALB/c mice)

-

Anesthetic agents

-

Surgical instruments (scalpel, forceps, scissors)

-

Bacterial strain for infection (e.g., MRSA)

-

This compound formulation (e.g., gel or solution)

-

Vehicle control

-

Positive control antiseptic

-

Wound dressing materials

-

Calipers for wound measurement

-

Tissue homogenizer

-

Agar plates for bacterial enumeration

Procedure:

-

Animal Preparation: Anesthetize the animal and shave the dorsal surface.

-

Wound Creation: Create a full-thickness excisional wound (e.g., 8 mm diameter) on the dorsum of the animal using a sterile biopsy punch.

-

Wound Infection: Inoculate the wound with a standardized suspension of bacteria (e.g., 10⁷ CFU of MRSA).

-

Treatment Application: After a set period to allow for infection establishment (e.g., 24 hours), divide the animals into treatment groups: Vehicle Control, this compound (different concentrations), and Positive Control. Apply the respective treatments topically to the wounds.

-

Dressing: Cover the wounds with a sterile, occlusive dressing.

-

Wound Assessment:

-

Wound Closure: Measure the wound area at regular intervals (e.g., days 0, 3, 7, 10, 14) using calipers or digital imaging. Calculate the percentage of wound closure.

-

Bacterial Load: At selected time points, euthanize a subset of animals from each group. Excise the wound tissue, homogenize it, and perform serial dilutions for bacterial enumeration (CFU/gram of tissue) on selective agar plates.

-

-

Histological Analysis: At the end of the study, collect wound tissue for histological analysis (e.g., H&E staining) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the application of this compound in wound disinfection.

Caption: Experimental workflow for evaluating this compound.

Caption: Hypothesized signaling pathways affected by this compound.

Conclusion

While this compound has a historical precedent as a wound antiseptic, rigorous evaluation using modern, standardized wound disinfection models is necessary to ascertain its current therapeutic potential. The protocols and data presentation frameworks provided herein offer a comprehensive approach for researchers to generate the quantitative data needed to assess the efficacy and mechanism of action of this compound in wound healing. Further research is warranted to elucidate its specific effects on cellular signaling pathways and to compare its performance against current standard-of-care wound antiseptics.

Application Notes and Protocols for Chloroazodin in Dental Caries Research

Disclaimer: Publicly available research on the specific application of Chloroazodin in modern dental caries research is limited. The following application notes and protocols are constructed based on historical context and by adapting standardized methodologies used for other antimicrobial agents in dental research, such as Chlorhexidine. The quantitative data presented are illustrative examples and should not be considered as established experimental results. These protocols are intended to serve as a foundational framework for researchers initiating studies on this compound.

Introduction to this compound

This compound, also known as Azochloramid or N,N'-Dichloroazodicarbonamidine, is a chlorine-releasing antiseptic agent. Historically, it has been used for wound disinfection and as a packing agent for dental caries due to its prolonged antimicrobial activity.[1] Its slow reaction with water allows for a sustained release of chlorine, contributing to its long-lasting effect.[1] Modern research is required to fully elucidate its efficacy and mechanisms of action against cariogenic pathogens and biofilms.

Potential Mechanism of Action in Dental Caries

The primary antimicrobial action of this compound is believed to be mediated by the slow release of hypochlorous acid, a potent oxidizing agent. The proposed mechanism against cariogenic bacteria, such as Streptococcus mutans, involves several steps.

Caption: Proposed mechanism of this compound's antimicrobial action.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical data to illustrate how the antimicrobial efficacy and cytotoxicity of this compound could be quantified and compared.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Oral Pathogens.

| Microorganism | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Chlorhexidine MIC (µg/mL) (Reference) | Chlorhexidine MBC (µg/mL) (Reference) |

| Streptococcus mutans | 8 | 16 | 2 | 4 |

| Streptococcus sobrinus | 16 | 32 | 4 | 8 |

| Lactobacillus acidophilus | 32 | 64 | 8 | 16 |

| Actinomyces naeslundii | 8 | 16 | 2 | 4 |

Table 2: Illustrative Biofilm Disruption Efficacy of this compound.

| Treatment (1-minute exposure) | S. mutans Biofilm Reduction (%) | Multi-species Biofilm Reduction (%) |

| This compound (0.1%) | 75 | 65 |

| This compound (0.05%) | 50 | 40 |

| Chlorhexidine (0.12%) (Reference) | 85 | 78 |

| Saline (Control) | 5 | 3 |

Table 3: Illustrative Cytotoxicity of this compound on Oral Cell Lines (IC50).

| Cell Line | This compound IC50 (µg/mL) | Chlorhexidine IC50 (µg/mL) (Reference) |

| Human Gingival Fibroblasts (HGFs) | 150 | 100 |

| Human Periodontal Ligament Fibroblasts (hPDLFs) | 120 | 80 |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a dental caries research setting.

Protocol for Determining MIC and MBC

This protocol determines the minimum concentration of this compound required to inhibit (MIC) and kill (MBC) planktonic oral bacteria.

Caption: Workflow for MIC and MBC determination.

Methodology:

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., triacetin) and create a series of two-fold dilutions in a 96-well microtiter plate containing appropriate broth medium (e.g., Brain Heart Infusion broth for streptococci).

-

Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., S. mutans) to a concentration of approximately 5 x 10^5 CFU/mL.

-